molecular formula C14H11FN2O3S B2677266 3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921812-16-0

3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2677266
CAS No.: 921812-16-0
M. Wt: 306.31
InChI Key: KJYPMSXDGWJBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and potential therapeutic applications. This compound is characterized by the presence of a fluoro group, an oxoindoline moiety, and a benzenesulfonamide group, which collectively contribute to its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-oxoindoline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxoindoline moiety to its corresponding alcohol.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including anticancer and anti-inflammatory properties.

    Medicine: It is being investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune conditions.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its therapeutic effects. For example, it may inhibit kinases or other signaling molecules, thereby modulating cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and other indole-based molecules share structural similarities with 3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide.

    Sulfonamide Derivatives: Other benzenesulfonamide compounds with different substituents also exhibit similar chemical properties.

Uniqueness

What sets this compound apart is its unique combination of a fluoro group, an oxoindoline moiety, and a benzenesulfonamide group. This combination imparts distinct biological activity and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3S/c15-10-2-1-3-12(8-10)21(19,20)17-11-4-5-13-9(6-11)7-14(18)16-13/h1-6,8,17H,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYPMSXDGWJBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.